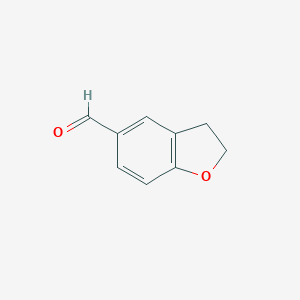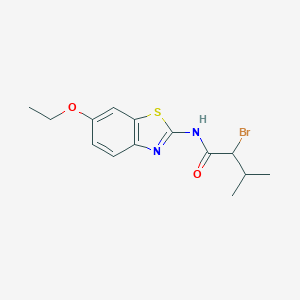
3-Epicorosolic acid
Übersicht
Beschreibung
3-Epicorosolic acid appears to be a compound of interest within the realm of organic chemistry, particularly in the study of natural products and their synthetic analogs. While specific literature on this compound is not identified, the study of related compounds, such as epicocconone analogs and epiceanothic acid, provides insights into the significance of natural product synthesis and the exploration of their potential biological activities.
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps, starting from basic building blocks like epichlorohydrin. For example, the synthesis of epicocconone analogs involves a strategy that includes dearomatization and the introduction of an aromatic ring to improve the photostability and quantum yields of the natural product, showcasing the methodological advancements in synthetic chemistry (Peixoto et al., 2014).
Molecular Structure Analysis
The analysis of molecular structures is crucial in understanding the properties and reactivity of compounds. Techniques such as NMR, XRD, and crystallography are commonly used. The synthesis and characterization of compounds like epichlorohydrin derivatives reveal the importance of molecular structure in determining the chemical behavior and potential applications of organic molecules.
Chemical Reactions and Properties
Chemical reactions involving epichlorohydrin, a key building block, demonstrate the versatility of this compound in organic synthesis. For instance, its reactions with carboxylic acids catalyzed by chromium(III) acetate highlight the influence of reaction conditions on product formation and yield, essential knowledge for developing efficient synthetic pathways (Bukowski, 2004).
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende und Antitumor-Wirkung
3-Epicorosolic acid wurde in den Blättern von Perilla frutescens identifiziert, einer Pflanze, die für ihre medizinischen Eigenschaften bekannt ist . Die Verbindung hat ausgeprägte entzündungshemmende Wirkungen gezeigt und die durch 12-O-Tetradecanoylphorbol-13-acetat (TPA) induzierte Entzündung bei Mäusen gehemmt . Es zeigte auch starke hemmende Wirkungen auf die durch TPA induzierte Aktivierung des Epstein-Barr-Virus-frühen Antigens (EBV-EA) . Dies deutet auf mögliche Anwendungen in der Behandlung von entzündlichen Erkrankungen und der Krebsprävention hin .
Behandlung von Hauterkrankungen
Die Forschung hat gezeigt, dass this compound bei der Vorbeugung und Behandlung von Hauterkrankungen hilfreich sein könnte . Es hat eine ausgeprägte Aktivität gegen die Freisetzung von β-Hexosaminidase gezeigt, die mit allergischen Reaktionen verbunden ist . Außerdem wurde festgestellt, dass es die Produktion von Kollagen und Hyaluronsäure stimuliert, die für die Gesundheit der Haut unerlässlich sind . Dies deutet auf mögliche Anwendungen in der Hautpflege hin, insbesondere in Anti-Aging-Produkten .
Sensibilisierung von metastasierten Brustkrebszellen für Anoikis
Pygenic Acid A, ein weiterer Name für this compound, wurde gefunden, um metastasierte, triple-negative Brustkrebszelllinien für Anoikis zu sensibilisieren
Wirkmechanismus
Target of Action
3-Epicorosolic acid, also known as Pygenic Acid A, primarily targets Cathepsin L , a lysosomal cysteine protease . Cathepsin L plays a crucial role in cellular protein turnover and homeostasis .
Mode of Action
This compound acts as a competitive inhibitor of Cathepsin L . It binds to the active site of the enzyme, preventing substrate interaction and thus inhibiting the enzyme’s activity . The IC50 and Ki values are 6.5 and 19.5 μM respectively, indicating a strong binding affinity .
Biochemical Pathways
The inhibition of Cathepsin L by this compound impacts various biochemical pathways. For instance, it can lead to the downregulation of pro-survival proteins, including cIAP1, cIAP2, and survivin . This can trigger apoptosis, a form of programmed cell death .
Result of Action
The inhibition of Cathepsin L by this compound can induce apoptosis and sensitize certain cancer cells to anoikis, a form of programmed cell death that occurs in anchorage-dependent cells when they detach from the surrounding extracellular matrix . This has been observed in metastatic triple-negative breast cancer cell lines .
Eigenschaften
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17-10-13-30(25(33)34)15-14-28(6)19(23(30)18(17)2)8-9-22-27(5)16-20(31)24(32)26(3,4)21(27)11-12-29(22,28)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22-,23+,24-,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGSQOYIOKBQOW-RFMFWNHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the known biological activities of 3-epicorosolic acid?
A1: this compound, also known as pygenic acid A, has demonstrated several promising biological activities in preclinical studies. These include:
- Anti-diabetic activity: this compound exhibits potent inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), key enzymes involved in carbohydrate metabolism and insulin signaling. []
- Anti-tumor activity: Studies have shown that this compound can sensitize metastatic breast cancer cells to anoikis, a type of cell death triggered by detachment from the extracellular matrix. This sensitization to anoikis was linked to the downregulation of pro-survival proteins and inhibition of metastasis in a mouse model. []
- Anti-inflammatory and anti-allergy activity: Research indicates that this compound exhibits anti-inflammatory effects by inhibiting TPA-induced inflammation in mice. Additionally, it has shown significant activity against β-hexosaminidase release, suggesting potential anti-allergy properties. [, ]
Q2: What is the mechanism of action of this compound against α-glucosidase and PTP1B?
A2: Kinetic studies reveal distinct mechanisms of inhibition for each enzyme:
- α-glucosidase: this compound acts as an uncompetitive inhibitor of α-glucosidase. [] This suggests that it binds to the enzyme-substrate complex, preventing the formation of products and slowing down the breakdown of carbohydrates.
- PTP1B: this compound demonstrates mixed-type inhibition against PTP1B. [] This indicates that it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's ability to dephosphorylate target proteins involved in insulin signaling.
Q3: What structural features of this compound are important for its biological activity?
A3: While specific structure-activity relationship (SAR) studies focusing on this compound are limited in the provided research, broader studies on triterpenoids suggest that modifications to the ursane-type structure can significantly impact activity. [, ] Further research is needed to delineate the precise structural elements of this compound responsible for its diverse biological effects.
Q4: Are there any known sources of this compound in nature?
A4: Yes, this compound has been isolated and identified from several plant sources, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



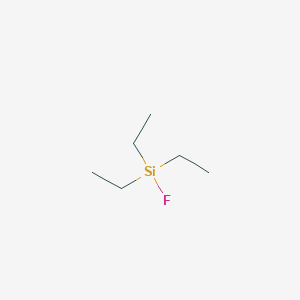
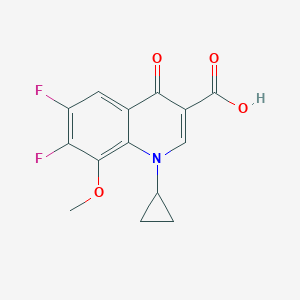
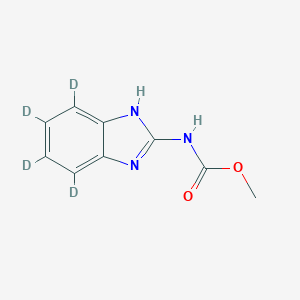

![N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B20417.png)
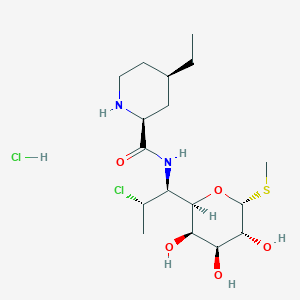
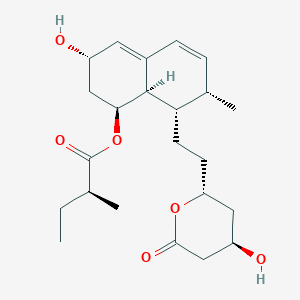
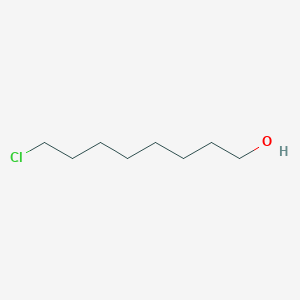
![(S,S)-2,8-Diazabicyclo[4,3,0]nonane](/img/structure/B20426.png)
